methyl 4-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl}benzoate
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Overview
Description
Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . The compound you mentioned seems to be a derivative of benzofuran, with additional functional groups attached to it.
Synthesis Analysis
Benzofuran can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of benzofuran consists of a fused ring system, which includes a benzene ring and a furan ring . The additional functional groups in your compound would modify this basic structure.Chemical Reactions Analysis
Benzofuran and its derivatives can undergo various chemical reactions. For example, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary greatly depending on their specific structure. For example, benzofuran itself is a colorless liquid and is slightly soluble in water .Scientific Research Applications
Antibacterial Activity:
- In Vitro Antibacterial Activity : Liu and co-workers synthesized 3-methanone-6-substituted-benzofuran derivatives and evaluated their antibacterial activities against various bacterial strains, including E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
- Moderate to Good Activity : These compounds demonstrated moderate to good antibacterial activity, suggesting their potential as antimicrobial agents .
- Benzofuran compounds have been investigated for their anti-tumor properties, making them relevant in cancer research .
- Some benzofuran derivatives possess anti-inflammatory and anti-oxidative properties, which could be valuable in treating inflammatory conditions and oxidative stress-related diseases .
- An oral active and blood-brain barrier-permeable benzofuran analog showed potent anti-amyloid aggregation activity, providing an alternative treatment avenue for AD .
- The benzofuran analog oxazolidine demonstrated anti-proliferative activity, suggesting its role in tumor treatment .
Conclusion
Benzofuran-based compounds hold promise as versatile structures with applications beyond antimicrobial therapy. Researchers continue to explore their therapeutic potential, and understanding their structure-activity relationships (SAR) is crucial for drug development . Keep in mind that this analysis provides a snapshot, and ongoing research may reveal further applications for this intriguing scaffold.
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications in drug discovery . Future research may focus on developing new therapeutic agents based on benzofuran derivatives, improving their bioavailability, and reducing their toxicity .
properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-18(21)12-2-5-15(6-3-12)26(22,23)19-11-16(20)13-4-7-17-14(10-13)8-9-25-17/h2-7,10,16,19-20H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVCGUHKPNIINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)sulfamoyl)benzoate |
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